N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide
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Overview
Description
N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluoropyrimidine moiety, and a methoxyphenyl group. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing such compounds is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable and reproducible synthetic routes that ensure high yield and purity. The development of safe, economical, and efficient processes is crucial for large-scale production. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The cyclopropyl group and methoxyphenyl acetamide may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoropyrimidine derivatives and cyclopropyl-containing molecules. Examples include:
- N-(3-(3-Cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide
- tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate
Uniqueness
N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-9(22)20-11-5-6-13(23-2)12(7-11)21-16-14(17)15(10-3-4-10)18-8-19-16/h5-8,10H,3-4H2,1-2H3,(H,20,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRFQCHRXZFPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC2=NC=NC(=C2F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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